molecular formula C17H21N B15186408 N,N-Diethylbenzhydrylamine CAS No. 519-72-2

N,N-Diethylbenzhydrylamine

Cat. No.: B15186408
CAS No.: 519-72-2
M. Wt: 239.35 g/mol
InChI Key: JFNHRCHVABSSDJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Diethylbenzhydrylamine can be synthesized by the addition of an excess of phenylmagnesium bromide to N,N-diethylformamide, followed by treating the reaction mixture with ammonium chloride . This method involves the use of Grignard reagents, which are known for their reactivity with carbonyl compounds.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more scalable and cost-effective methods. One such method includes the reaction of benzhydrylamine with diethylamine under controlled conditions . This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethylbenzhydrylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N-Diethylbenzhydrylamine involves its interaction with molecular targets such as histamine receptors. As an antihistaminic, it competes with histamine for binding to H1 receptors, thereby inhibiting the effects of histamine in allergic reactions . This competitive antagonism at the H1 receptor sites is the primary pathway through which it exerts its effects.

Comparison with Similar Compounds

  • N,N-Dimethylbenzhydrylamine
  • N,N-Diethylbenzylamine
  • N,N-Diethyl-m-toluidine

Comparison: N,N-Diethylbenzhydrylamine is unique due to its specific structure, which includes two ethyl groups attached to the nitrogen atom and a benzhydryl group. This structure imparts distinct chemical and physical properties compared to similar compounds. For instance, N,N-Dimethylbenzhydrylamine has methyl groups instead of ethyl groups, leading to differences in reactivity and boiling points .

Properties

CAS No.

519-72-2

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

N-benzhydryl-N-ethylethanamine

InChI

InChI=1S/C17H21N/c1-3-18(4-2)17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3

InChI Key

JFNHRCHVABSSDJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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